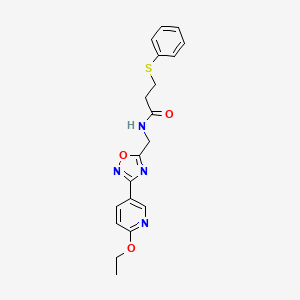

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Propriétés

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-2-25-17-9-8-14(12-21-17)19-22-18(26-23-19)13-20-16(24)10-11-27-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTGRSZNYLINCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a multifaceted structure comprising various functional groups that contribute to its biological properties:

- Pyridine Ring : Enhances interaction with biological targets.

- Oxadiazole Moiety : Known for antimicrobial and anticancer properties.

- Phenylthio Group : Potentially increases lipophilicity, aiding in membrane penetration.

Biological Activities

The biological activities of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide have been investigated across several studies. The following table summarizes the key activities and findings:

The mechanisms through which N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide exerts its effects are still under investigation. However, several proposed mechanisms include:

- Kinase Inhibition : The compound may inhibit kinase activity, disrupting signaling pathways crucial for cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer effects.

- Targeting Specific Receptors : Interaction with specific receptors may mediate its anti-inflammatory and antimicrobial properties.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

-

Antimicrobial Activity Study :

- A study demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

-

Cancer Cell Proliferation Inhibition :

- Research indicated that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide effectively reduced the viability of breast cancer cells by inducing apoptosis .

-

Anti-inflammatory Effects :

- In vitro studies revealed that the compound decreased levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, DMF, 80°C | 75–85 | 90 | |

| 2 | Cl₃CCN, Et₃N, RT | 60–70 | 85 | |

| 3 | 3-(Phenylthio)propanamide, K₂CO₃, DMF | 50–60 | 95 |

Q. Table 2. Analytical Parameters for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.